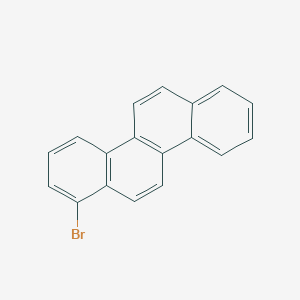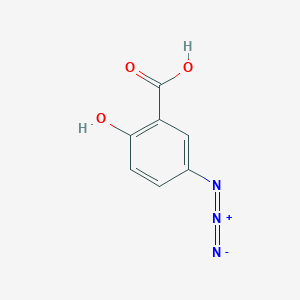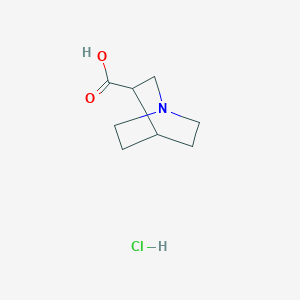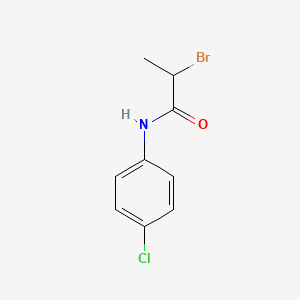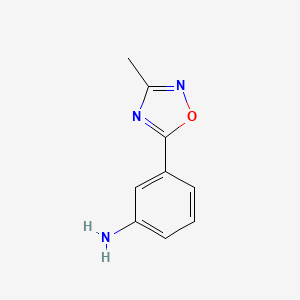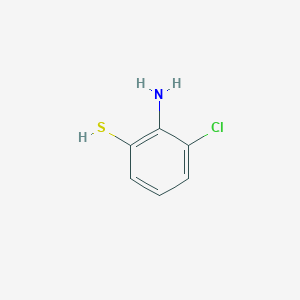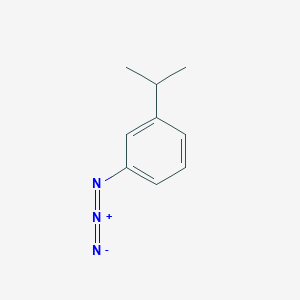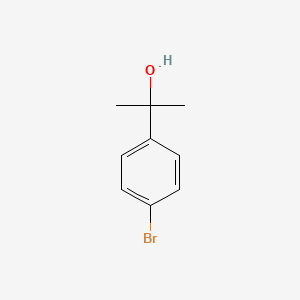
4-Aminophenyl tert-butyl carbonate
Vue d'ensemble
Description
4-Aminophenyl tert-butyl carbonate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an amino group attached to a phenyl ring, which is further bonded to a tert-butyl carbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl tert-butyl carbonate typically involves the reaction of 4-aminophenol with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Aminophenol+tert-Butyl chloroformate→4-Aminophenyl tert-butyl carbonate+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminophenyl tert-butyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield 4-aminophenol and tert-butyl alcohol.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Hydrolysis: The major products are 4-aminophenol and tert-butyl alcohol.
Oxidation and Reduction: Products include nitro derivatives and amines.
Applications De Recherche Scientifique
4-Aminophenyl tert-butyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of carbamate-protected amines.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-Aminophenyl tert-butyl carbonate depends on its specific application. In organic synthesis, the compound acts as a protecting group for amines, preventing unwanted reactions during multi-step synthesis processes. The tert-butyl carbonate group can be selectively removed under mild conditions, revealing the free amine for further reactions.
In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
4-Aminophenyl tert-butyl carbonate can be compared with other carbamate-protected amines, such as:
tert-Butyl carbamate: Similar in structure but lacks the phenyl group, making it less versatile in certain applications.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group, offering different reactivity and stability.
Ethyl (4-aminophenyl)carbamate: Similar structure but with an ethyl group instead of a tert-butyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of the phenyl and tert-butyl groups, providing a balance of stability and reactivity that is advantageous in various applications.
Propriétés
IUPAC Name |
(4-aminophenyl) tert-butyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)14-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNPVHFIIFBSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466884 | |
| Record name | (4-aminophenyl) Tert-butyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95932-39-1 | |
| Record name | (4-aminophenyl) Tert-butyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


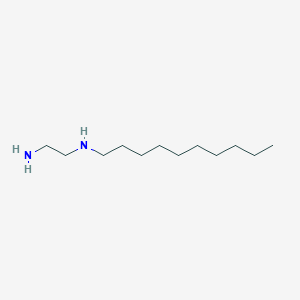
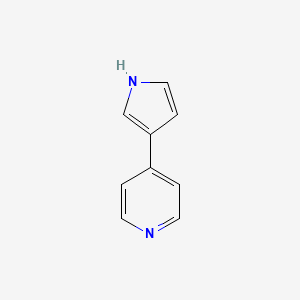
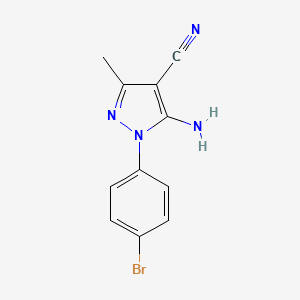
![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)
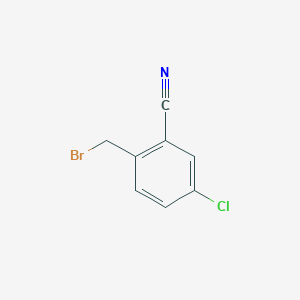
![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)
